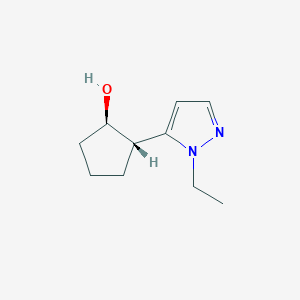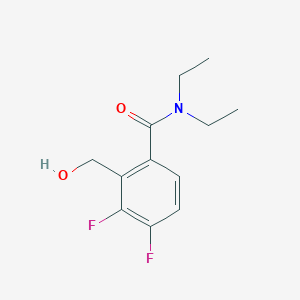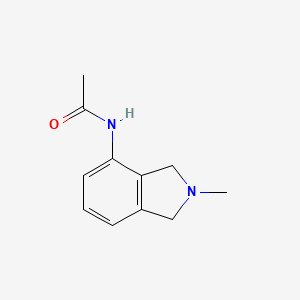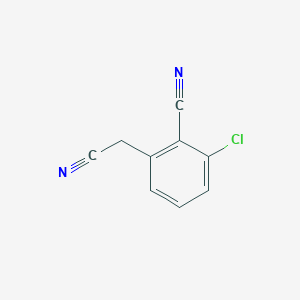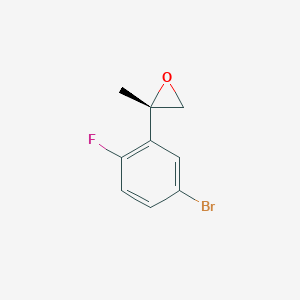![molecular formula C14H15N3O2 B8284589 ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate](/img/structure/B8284589.png)
ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, an ethyl ester, and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under specific conditions. One common method includes the condensation of ethyl cyanoacetate with 1-methyl-2-(phenylmethylidene)hydrazine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, leading to changes in their structure and function. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate
- Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
Uniqueness
Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate is unique due to its hydrazine moiety and the presence of a phenylmethylidene group. These structural features confer specific reactivity and potential biological activities that distinguish it from other similar compounds. The combination of these groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
ethyl 3-[(benzylideneamino)-methylamino]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-14(18)13(9-15)11-17(2)16-10-12-7-5-4-6-8-12/h4-8,10-11H,3H2,1-2H3 |
InChIキー |
LOLSIQDHBZSPBL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CN(C)N=CC1=CC=CC=C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
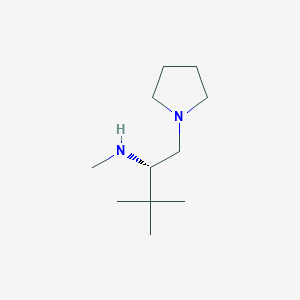
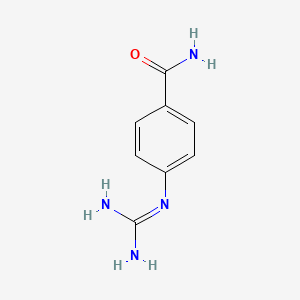
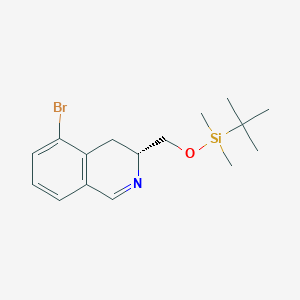



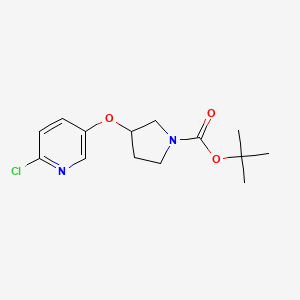
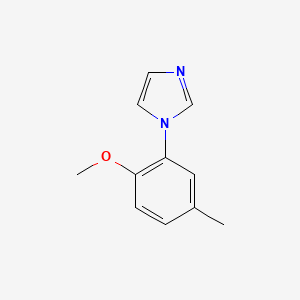
![N-Methyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-phenyl]-amine](/img/structure/B8284558.png)
